

A Spectroscopic Guide to Anthragallol for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Anthragallol**

Cat. No.: **B1665116**

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An In-depth Technical Guide on the UV-Vis, IR, and NMR Spectroscopic Data of **Anthragallol** (1,2,3-Trihydroxyanthraquinone)

This technical guide provides a comprehensive overview of the spectroscopic data of **Anthragallol** (1,2,3-trihydroxyanthraquinone), a naturally occurring organic compound with potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data in a structured format and outlining the experimental protocols for obtaining this information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinones reveals characteristic absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. For polyhydroxyanthraquinones like **Anthragallol**, the position and intensity of these bands are influenced by the number and position of the hydroxyl groups, as well as the solvent used. Generally, anthraquinones exhibit absorption bands in the 220–350 nm range and a weaker band at longer wavelengths, often around 400 nm.^[1]

Table 1: UV-Vis Absorption Data for **Anthragallol**

Solvent	λ_{max} (nm)
Ethanol	433 (for the related 1,2-dihydroxyanthraquinone) [1]

Note: Specific λ_{max} values for **Anthragallol** were not definitively available in the surveyed literature. The value for the closely related 1,2-dihydroxyanthraquinone is provided for reference.

Experimental Protocol for UV-Vis Spectroscopy

A solution of **Anthragallol** is prepared in a suitable UV-grade solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Anthragallol** is characterized by absorption bands corresponding to the vibrations of its hydroxyl, carbonyl, and aromatic moieties.

Table 2: Characteristic IR Absorption Peaks for **Anthragallol**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400 (broad)	O-H stretch	Hydroxyl (-OH)
~1670	C=O stretch (free)	Quinone carbonyl
~1630	C=O stretch (chelated)	Quinone carbonyl (H-bonded)
~1590, ~1475	C=C stretch	Aromatic ring
~1250, ~1030	C-O stretch	Phenolic ether

Note: These are typical ranges for polyhydroxyanthraquinones. Specific peak values for **Anthragallol** may vary slightly.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground **Anthragallol** (1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 3: ¹H NMR Spectroscopic Data for **Anthragallol** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available			

Table 4: ¹³C NMR Spectroscopic Data for **Anthragallol** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
Data not available	

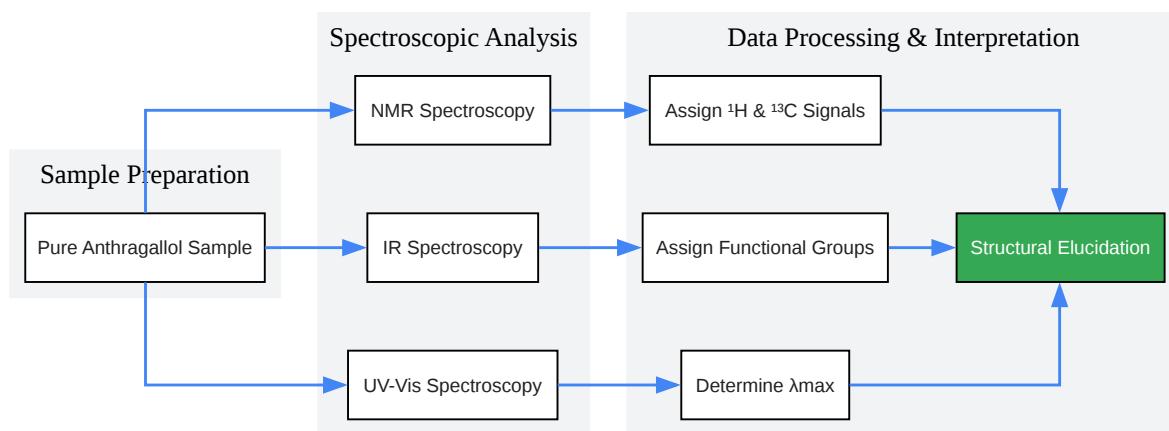
Note: Specific ¹H and ¹³C NMR data for **Anthragallol** was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data presentation.

Experimental Protocol for NMR Spectroscopy

A sample of **Anthragallol** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of TMS may be added as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like **Anthragallol** is depicted in the following diagram. This process ensures a systematic approach to obtaining comprehensive structural information.



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Caption: General workflow for the spectroscopic analysis of **Anthragallol**.

This guide serves as a foundational resource for the spectroscopic characterization of **Anthragallol**. While comprehensive experimental data for **Anthragallol** itself remains to be fully compiled in publicly accessible literature, the provided information on related compounds and standardized protocols offers a robust framework for researchers to conduct their own analyses.

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References

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
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